molecular formula C7H8ClNS B6306009 2-Chloro-5-methyl-3-(methylthio)pyridine CAS No. 1823926-25-5

2-Chloro-5-methyl-3-(methylthio)pyridine

Cat. No.: B6306009
CAS No.: 1823926-25-5
M. Wt: 173.66 g/mol
InChI Key: MSXZANLIFQMUFS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a methylthio group at the third position.

Scientific Research Applications

2-Chloro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Safety and Hazards

The compound has been classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The compound is a pesticide intermediate and can be used in the synthesis of various other compounds . Therefore, future research could focus on exploring its potential uses in the synthesis of new compounds and its applications in different industries.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methyl-3-(methylthio)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can result in changes in gene expression, as the inhibition of these enzymes can lead to the accumulation of substrates that may act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound may require specific cofactors for its metabolism, which can influence its overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it may bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of this compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The localization of this compound can influence its ability to modulate cellular functions and biochemical reactions.

Preparation Methods

The synthesis of 2-Chloro-5-methyl-3-(methylthio)pyridine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-methylpyridine with a methylthiolating agent under specific conditions. Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

2-Chloro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-(methylthio)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity, leading to desired therapeutic effects .

Comparison with Similar Compounds

2-Chloro-5-methyl-3-(methylthio)pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-5-methyl-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZANLIFQMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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